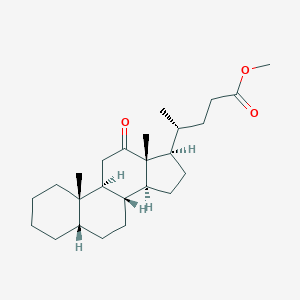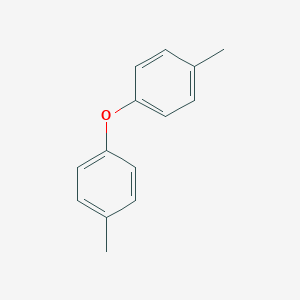
p-Tolyl ether
Descripción general
Descripción
p-Tolyl ether, also known as Di-p-tolyl ether or 4,4’-Oxybis(methylbenzene), is a chemical compound with the molecular formula C14H14O . It is used to form conformationally chiral molecules in the solid state .
Synthesis Analysis
The synthesis of p-Tolyl ether often involves the Williamson Synthesis, which focuses on the preparation of ethers through reactions involving alkyl halides and substituted phenoxide anions . The reaction involves introducing an alkoxide ion to an alkyl halide. The alkoxide ion, derived from the ion’s conjugate acid (alcohol or phenol), acts as a nucleophile, reacting with the electrophilic propyl iodide .
Molecular Structure Analysis
The molecular structure of p-Tolyl ether consists of two hydrocarbon chains or rings bridged together by an oxygen atom . The IUPAC name for p-Tolyl ether is 1-methyl-4-(4-methylphenoxy)benzene . The InChIKey for p-Tolyl ether is YWYHGNUFMPSTTR-UHFFFAOYSA-N .
Chemical Reactions Analysis
The presence of a solvent can dramatically change molecular properties as well as the outcome of reactions . For instance, the Claisen rearrangement of allyl-p-tolyl ether has been studied using machine learning models .
Physical And Chemical Properties Analysis
p-Tolyl ether has a molecular weight of 198.26 g/mol . It has a boiling point of 285°C and a melting point of 47-49°C . It is insoluble in water but soluble in common organic solvents .
Aplicaciones Científicas De Investigación
Organic Synthesis
p-Tolyl ether is used in organic synthesis . It is a key component in the formation of various organic compounds due to its unique structure and properties .
Formation of Conformationally Chiral Molecules
p-Tolyl ether is used to form conformationally chiral molecules in the solid state . This property is particularly useful in the field of stereochemistry, where the spatial arrangement of atoms in molecules plays a crucial role .
Synthesis of Pyrazole Compounds
p-Tolyl ether is used in the synthesis of mono- and bis-pyrazole compounds . These compounds have flexible p-tolyl ether and rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbones .
Ligands in Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction
p-Tolyl ether-based compounds have potential as ligands in the Pd-catalysed Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Synthesis of Xanthene Backbones
p-Tolyl ether is used in the synthesis of xanthene backbones . Xanthenes are a class of organic compounds, and their derivatives are used in a wide range of applications, including dyes, pharmaceuticals, and functional materials .
Synthesis of Hybrid Analogues
p-Tolyl ether is used in the synthesis of hybrid analogues, such as imidazolyl–pyrazolyl and selanyl–pyrazolyl analogues . These analogues have potential applications in various fields, including medicinal chemistry and materials science .
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGNUFMPSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061800 | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl ether | |
CAS RN |
1579-40-4 | |
| Record name | 1,1′-Oxybis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-oxybis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

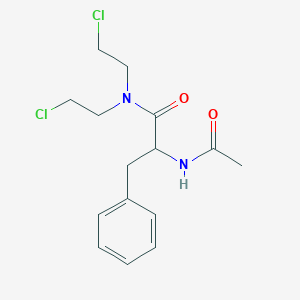
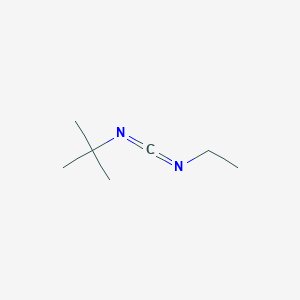
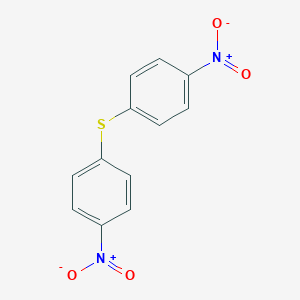
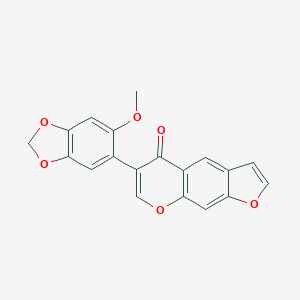
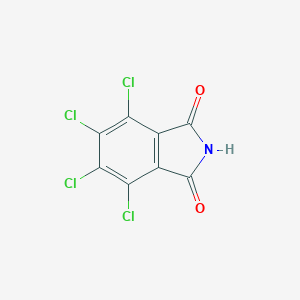
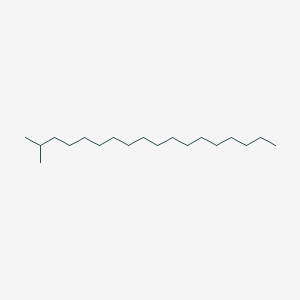
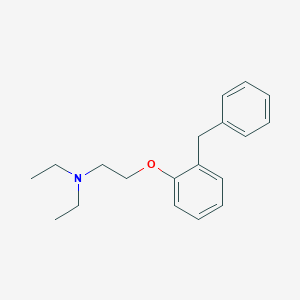
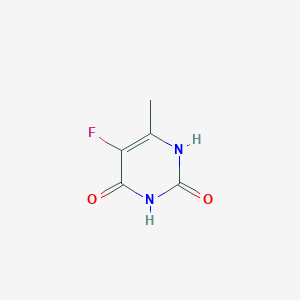
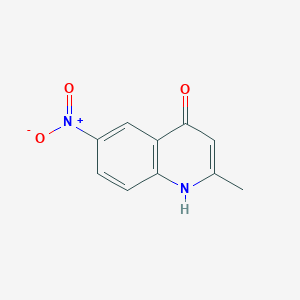
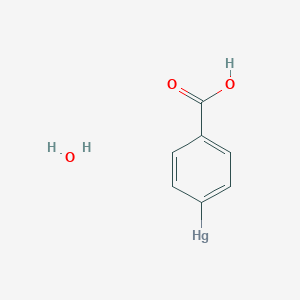
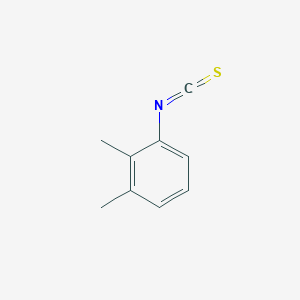

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
